N-[3-(allyloxy)phenyl]-3-methylbenzamide
Description
N-[3-(Allyloxy)phenyl]-3-methylbenzamide is a benzamide derivative identified as a potent antifungal agent targeting Candida albicans. It inhibits filamentation, a critical virulence factor of C. albicans, by downregulating genes associated with hyphal growth (e.g., SAP5, ECE1, ALS3) and metal ion utilization . Transcriptomic studies revealed that this compound modulates 618 upregulated and 702 downregulated genes, significantly impairing fungal pathogenicity . In murine models, it demonstrated efficacy in reducing C. Structurally, it features a 3-methylbenzamide core linked to a 3-(allyloxy)phenyl group, which is critical for its bioactivity.
Properties
IUPAC Name |
3-methyl-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-10-20-16-9-5-8-15(12-16)18-17(19)14-7-4-6-13(2)11-14/h3-9,11-12H,1,10H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUUOVJFYNAZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their functional differences:
Key Structural and Functional Insights
Substituent Effects on Antifungal Activity Methoxy vs. Methyl Substitution: Replacing the 3-methyl group with a 4-methoxy group (as in N-[3-(allyloxy)phenyl]-4-methoxybenzamide) retains antifungal activity but alters gene regulation patterns. For example, the methoxy analog shows less impact on metal chelation-related genes .
Divergent Applications via Structural Modifications Anticancer vs. Antifungal: YUKA2 shares the 3-methylbenzamide core but incorporates a triazole-mercapto group, redirecting its activity toward histone demethylase inhibition . Catalytic Utility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate structure enables its use in synthetic chemistry, highlighting how minor modifications can shift application domains .
Synthetic Accessibility
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via coupling reactions (e.g., DCC/DMAP), yielding 11% product, compared to higher yields for the parent compound .
Research Implications
- Structure-Activity Relationship (SAR) : The 3-(allyloxy)phenyl group is critical for antifungal activity, while substitutions on the benzamide ring dictate specificity and secondary targets.
- Therapeutic Potential: this compound’s efficacy in vivo supports its development as an antifungal agent, whereas analogs like YUKA2 exemplify repurposing opportunities for oncology.
Q & A
Q. What are the recommended synthetic routes for N-[3-(allyloxy)phenyl]-3-methylbenzamide in academic research?
The synthesis typically involves coupling 3-(allyloxy)aniline with 3-methylbenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Dissolving 3-(allyloxy)aniline in dichloromethane with sodium carbonate as a base.
- Slow addition of 3-methylbenzoyl chloride at 0–5°C to minimize side reactions.
- Stirring at room temperature for 12–24 hours, followed by aqueous workup. Purification via recrystallization (e.g., ethanol/water) or silica-gel chromatography yields >85% purity. Hazard analysis for reagents like acyl chlorides and solvents is critical .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms the allyloxy group (δ 4.5–5.5 ppm for allyl protons) and benzamide carbonyl (δ 165–170 ppm).
- ESI-TOF Mass Spectrometry : Verifies molecular weight (calc. 281.3 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identifies amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for related benzamides .
Q. What preliminary biological screening models are suitable for this compound?
- Antifungal Assays : Test against Candida albicans biofilm formation using microdilution methods (MIC50 values).
- Enzyme Inhibition : Screen for phosphodiesterase or kinase inhibition via fluorescence-based assays.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications to the allyloxy or benzamide groups affect bioactivity?
- Electron-Withdrawing Substituents (e.g., nitro at para-position): Enhance antifungal activity by 3-fold via increased target binding (e.g., C. albicans SAP5 gene downregulation) .
- Allyloxy Chain Length : Shortening to propoxy reduces solubility but improves metabolic stability in hepatic microsome assays .
- Methyl Group on Benzamide : Removal decreases logP by 0.5, impacting membrane permeability (measured via PAMPA) .
Q. How can contradictions in reported biological data be resolved?
- Assay Standardization : Compare MIC values across labs using CLSI guidelines for antifungal testing.
- Structural Analogues : Test derivatives (e.g., methoxy vs. nitro substituents) to isolate electronic vs. steric effects.
- Transcriptomic Profiling : Resolve mechanisms by analyzing gene expression changes (e.g., C. albicans ALS3 downregulation) .
Q. What strategies improve pharmacokinetic properties for therapeutic development?
- Pro-Drug Design : Esterify the benzamide to enhance oral bioavailability (e.g., ethyl ester increases Cmax by 40% in rodent models).
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl at meta-position) or use cyclodextrin complexes.
- Metabolic Stability : Replace allyloxy with cyclopropylmethoxy to reduce CYP450-mediated oxidation .
Q. How can computational methods guide the optimization of this compound?
- Molecular Docking : Predict binding to C. albicans adhesin proteins (e.g., Als3) using AutoDock Vina.
- QSAR Models : Correlate substituent Hammett constants (σ) with antifungal IC50 values.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
